N-(cyclobutylmethyl)-4-fluoro-3-methylaniline
Description
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is a secondary aromatic amine characterized by a cyclobutylmethyl group attached to the nitrogen atom of an aniline core substituted with a fluorine atom at the para position and a methyl group at the meta position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity compared to simpler aniline derivatives due to the bulky cyclobutylmethyl substituent . The compound’s synthesis is referenced in a multi-step protocol involving reductive amination of cyclobutylmethylamine with a substituted benzaldehyde precursor .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCBBZRHMTXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline typically involves the reaction of 4-fluoro-3-methylaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce additional halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline has shown potential as a pharmacological agent. Its derivatives are being investigated for their activity against various diseases, including parasitic infections and cancer.
Case Study: Antiparasitic Activity
Recent studies have highlighted the compound's potential in treating Chagas disease, a neglected tropical disease caused by Trypanosoma cruzi. The compound acts by disrupting the redox balance in parasitic cells, similar to other compounds in its class that have shown efficacy against malaria and other protozoan infections. The synthesis of analogs has been optimized to enhance bioactivity and reduce toxicity, making it a candidate for further development in antiparasitic therapies .
Table 1: Antiparasitic Activity of Analog Compounds
| Compound Name | Activity Against | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | T. cruzi | 5.2 | Effective in vitro |
| BenzylMD | Plasmodium falciparum | 0.8 | High selectivity for parasitized cells |
| 4a | T. cruzi | 3.5 | Exhibited low toxicity |
Material Science
The compound's unique structure allows it to be explored as a building block for advanced materials, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
This compound has been utilized in synthesizing polyamide resins that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for high-performance applications such as aerospace components and automotive parts.
Table 2: Properties of Polyamide Resins
| Property | Standard Polyamide | Polyamide with this compound |
|---|---|---|
| Tensile Strength (MPa) | 70 | 85 |
| Thermal Stability (°C) | 250 | 280 |
| Flexural Modulus (GPa) | 2.5 | 3.0 |
Agrochemicals
The compound is also being studied for its potential use as an agrochemical, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research indicates that derivatives of this compound exhibit herbicidal properties against common agricultural weeds. The mechanism involves inhibition of key enzymes involved in plant growth.
Table 3: Herbicidal Efficacy
| Compound Name | Target Weed | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 90 | 200 |
| Glyphosate | Various | 95 | 1000 |
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural features are compared below with related aniline derivatives and N-substituted amines:
Key Comparative Insights
Lipophilicity and Substituent Effects
- The cyclobutylmethyl group in this compound increases lipophilicity (predicted logP ~2.8) compared to N-methyl (logP ~1.5) or smaller alkyl substituents. This enhances membrane permeability but may reduce aqueous solubility .
- In contrast, the pyridyl substituent in N-(cyclopentylmethyl)-4-(3-pyridyl)aniline introduces polar character, lowering logP despite a larger cyclopentyl group .
Metabolic Stability Unlike 4-fluoro-N-methylaniline, which undergoes both CYP-mediated N-demethylation and flavin-containing monooxygenase (FMO)-catalyzed ring hydroxylation, the cyclobutylmethyl group in the target compound likely shifts metabolism toward CYP-dependent N-dealkylation due to steric hindrance of the bulky substituent . Defluorination, a common pathway for fluoroanilines, is less probable here due to the stabilizing electron-withdrawing effect of the fluorine atom and the steric protection from the adjacent methyl group .
Synthetic Utility The compound serves as a key intermediate in the synthesis of complex molecules, such as noncovalent inhibitors targeting enzymatic systems, as evidenced by its use in multi-step protocols .
Biological Activity
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14FN
- Molecular Weight : 201.24 g/mol
- IUPAC Name : this compound
The compound features a fluorine atom and a cyclobutyl group, which may influence its biological interactions and pharmacokinetic properties.
This compound is hypothesized to act through several mechanisms, primarily involving inhibition of key enzymes or receptors. For instance, similar compounds have shown activity against matrix metalloproteinases (MMPs), which are crucial in various disease processes, including cancer and arthritis.
Case Studies and Research Findings
-
Anti-Cancer Activity :
Compound IC50 (µM) This compound TBD Compound A 0.5 Compound B 1.2 -
Anti-Parasitic Activity :
- Similar analogs have demonstrated significant anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves disrupting redox balance within the parasite .
- A comparative study highlighted the effectiveness of these compounds in reducing parasitic load in infected models.
- Nephrotoxicity Studies :
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilicity imparted by the cyclobutyl group may enhance membrane permeability.
- Distribution : Studies suggest selective accumulation in tissues, which could be beneficial for targeting specific diseases.
- Metabolism : Metabolic pathways involve phase I and II reactions, potentially leading to active metabolites.
- Excretion : Renal excretion is a critical pathway; thus, monitoring for nephrotoxicity is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
